N-(2-chlorobenzylidene)-2-nitroaniline
Description
N-(2-Chlorobenzylidene)-2-nitroaniline is a Schiff base compound synthesized via the condensation of 2-nitroaniline with 2-chlorobenzaldehyde. The benzylidene group introduces a planar, conjugated structure, enhancing electronic delocalization and influencing intermolecular interactions.
Properties
Molecular Formula |
C13H9ClN2O2 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9ClN2O2/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16(17)18/h1-9H |
InChI Key |
AYDNYRLDWZODCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
The following table highlights key structural differences and similarities between N-(2-chlorobenzylidene)-2-nitroaniline and related compounds:
Key Observations :
- Substitution patterns (e.g., ortho vs. para chloro groups) significantly alter electronic properties. For instance, para-chloro substitution in N-(4-chlorophenyl)-2-nitroaniline reduces steric hindrance compared to the ortho-chloro benzylidene derivative .
Physicochemical Properties
| Property | This compound | N-(4-Chlorophenyl)-2-nitroaniline | N-(2-Nitrophenyl)-4-bromobenzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~263.67 (calculated) | 248.67 | 321.13 |
| Melting Point (°C) | Not reported | 145–148 | 160–162 |
| Solubility | Likely low in polar solvents | Low in water, soluble in DMSO | Moderate in DMF |
| Stability | Air-stable (Schiff base hydrolysis risk) | Stable under ambient conditions | Stable; hygroscopic |
Key Observations :
- The Schiff base’s melting point is unreported but expected to be lower than amide derivatives due to reduced hydrogen-bonding capacity.
- N-(4-Chlorophenyl)-2-nitroaniline exhibits higher thermal stability (melting point ~145–148°C) compared to bromobenzamide derivatives (~160°C), likely due to weaker intermolecular forces .
Preparation Methods
Reaction Conditions
-
Solvent : Ethanol (95%)
-
Catalyst : Glacial acetic acid (1–5 mol%)
-
Temperature : 70–80°C
-
Time : 4–6 hours
Mechanism :
-
Protonation of the aldehyde carbonyl group by acetic acid.
-
Nucleophilic attack by the amine group of 2-nitroaniline.
-
Dehydration to form the imine bond (C=N).
Purification :
Solvent-Free and Green Synthesis Approaches
To minimize environmental impact, solvent-free methods have been developed:
Method A: Mechanochemical Grinding
Method B: Aqueous-Mediated Synthesis
Advantages :
-
Reduced waste generation.
-
Energy efficiency (lower temperatures).
Catalytic and Microwave-Assisted Techniques
Microwave-Assisted Synthesis
Selenium-Catalyzed Reductive Condensation
-
Reactants : 2-Nitroaniline + 2-chlorobenzaldehyde + CO (1 atm).
-
Catalyst : Selenium nanoparticles (0.5 mol%).
-
Temperature : 80°C.
-
Time : 1 hour.
Industrial-Scale Production Considerations
Process Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Recovery | Not feasible | 90–95% reuse |
| Solvent Consumption | 500 mL/mol | 50 mL/mol |
| Annual Output | 10 kg | 10,000 kg |
Key Challenges :
Analytical Characterization and Quality Control
Spectral Data
| Technique | Key Signals |
|---|---|
| FT-IR (cm⁻¹) | ν(C=N): 1610–1625, ν(NO₂): 1520–1530 |
| ¹H NMR (CDCl₃, ppm) | 8.5 (s, 1H, CH=N), 7.2–8.1 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, ppm) | 160.2 (CH=N), 148.5 (NO₂) |
Purity Standards :
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Time | Cost (USD/kg) | Environmental Impact |
|---|---|---|---|---|
| Conventional Reflux | 80 | 4–6 hours | 120 | High (solvent waste) |
| Solvent-Free Grinding | 85 | 30 minutes | 90 | Low |
| Microwave-Assisted | 93 | 10 minutes | 110 | Moderate |
| Industrial Continuous | 88 | 2 hours | 75 | Controlled |
Trade-offs :
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